molecular formula C15H19NO6 B12097208 Methyl 1-benzylpyrrolidine-3-carboxylate oxalate

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate

Cat. No.: B12097208
M. Wt: 309.31 g/mol
InChI Key: URDFHDREHUSQED-UHFFFAOYSA-N
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Description

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate is a chemical compound with the molecular formula C13H17NO2This compound is a colorless to light orange or yellow clear liquid and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate can be synthesized through several methods. One common method involves the esterification of 1-benzylpyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-benzylpyrrolidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. It may also interact with enzymes and proteins involved in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate can be compared with other similar compounds such as:

    Methyl 1-benzylpyrrolidine-3-carboxylate: Similar structure but without the oxalate group.

    1-benzylpyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound.

    1-benzylpyrrolidine-3-methanol: The reduced form of the ester.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

methyl 1-benzylpyrrolidine-3-carboxylate;oxalic acid

InChI

InChI=1S/C13H17NO2.C2H2O4/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

URDFHDREHUSQED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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